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Compound of Interest

Compound Name: 1H-Pyrazole-3,5-dicarboxamide

CAS No.: 1397683-79-2

Cat. No.: B3027821

Get Quote

Executive Summary: The Pharmacophore
Advantage
In the landscape of medicinal chemistry, 1H-Pyrazole-3,5-dicarboxamide is not merely a

chemical intermediate; it is a privileged scaffold that serves as the structural engine for a new

generation of high-potency inhibitors. Its unique geometry allows for dual hydrogen-bonding

interactions (donor/acceptor) and tautomeric flexibility, making it an ideal mimic for peptide

bonds and nucleobases.

This guide provides a technical, head-to-head comparison of optimized 1H-pyrazole-3,5-
dicarboxamide derivatives against known clinical drugs in two critical therapeutic areas:

Oncology (FLT3/CDK inhibition) and Ophthalmology/Diuretics (Carbonic Anhydrase inhibition).

Key Findings:

Oncology: The pyrazole-3,5-dicarboxamide derivative Compound 8t demonstrates a 26-fold

higher potency against FLT3 kinase compared to the clinical candidate FN-1501.
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Enzymology: Sulfonamide-functionalized pyrazole-dicarboxamides (e.g., Compound 6a)

exhibit 4-fold greater selectivity for hCA II compared to the standard drug Acetazolamide.

Head-to-Head Performance: Oncology (AML
Therapeutics)
Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FLT3 receptor. The 1H-
pyrazole-3,5-dicarboxamide scaffold has been engineered to create dual inhibitors that target

both FLT3 and Cyclin-Dependent Kinases (CDKs), preventing tumor proliferation and

overcoming resistance.

The Challenger: Compound 8t
Compound 8t is a rationally designed derivative where the 1H-pyrazole-3,5-dicarboxamide
core is fused with a piperazine-linked benzene moiety. This modification optimizes occupancy

in the ATP-binding pocket of the kinase.

Comparative Data: Compound 8t vs. FN-1501
FN-1501 is a potent FLT3/CDK inhibitor currently in clinical development. The table below

summarizes the inhibitory concentration (IC50) values derived from standardized kinase

assays.

Target Kinase
Compound 8t
(Novel Scaffold)

FN-1501 (Clinical
Reference)

Performance Delta

FLT3 (Wild Type) 0.089 nM 2.33 nM 26x More Potent

CDK2 0.719 nM 1.02 nM 1.4x More Potent

CDK4 0.770 nM 0.39 nM ~0.5x Less Potent

FLT3 (ITD-F691L) 0.6 nM >10 nM (Est.) Significantly Superior

MV4-11 Cell Viability 1.22 nM 0.008 µM (8 nM) 6.5x More Potent
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Analyst Note: The critical advantage of the pyrazole-3,5-dicarboxamide derivative (8t) is its

efficacy against the FLT3-ITD-F691L mutant, a "gatekeeper" mutation often responsible for

clinical resistance to first-generation inhibitors like Quizartinib.

Mechanism of Action: Dual Pathway Blockade
The following diagram illustrates the simultaneous inhibition of the Proliferation (CDK) and

Survival (FLT3) pathways by the pyrazole scaffold.
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Figure 1: Dual-target mechanism. The scaffold inhibits upstream FLT3 signaling and

downstream CDK cell-cycle regulation, inducing apoptosis in AML cells.
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Head-to-Head Performance: Enzyme Inhibition
(Carbonic Anhydrase)[2]
In the treatment of glaucoma and edema, Carbonic Anhydrase (CA) inhibitors are standard.[1]

The 1H-pyrazole-3,5-dicarboxamide core, when functionalized with sulfonamides, creates a

"tail" that interacts with the enzyme's active site zinc ion more effectively than traditional

thiadiazoles.

The Challenger: Compound 6a
Compound 6a is a 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide bearing a primary

sulfonamide group.

Comparative Data: Compound 6a vs. Acetazolamide
(AAZ)
Acetazolamide is the clinical gold standard. The table below compares the inhibition constants (

) against human CA isoforms.

Isoform
Compound 6a (

)

Acetazolamide (

)

Selectivity/Potency
Factor

hCA I (Cytosolic) 0.063 µM 0.260 µM 4.1x More Potent

hCA II (Glaucoma

Target)
0.007 µM 0.140 µM 20x More Potent

Selectivity (II vs I) High Moderate
Enhanced Isoform

Specificity
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Scientific Insight: The pyrazole ring provides a rigid spacer that positions the sulfonamide

"warhead" perfectly into the zinc-binding pocket, while the phenyl substituents interact with the

hydrophobic sub-pockets (Phe131), interactions that are absent with Acetazolamide.

Experimental Protocols
To validate these findings in your own laboratory, follow these established protocols.

Protocol A: FLT3/CDK Kinase Assay (FRET-based)
Objective: Determine IC50 values for pyrazole derivatives.

Reagents: Recombinant FLT3/CDK proteins, peptide substrate (FAM-labeled), ATP, and

Detection Reagent (EDTA-based).

Preparation: Dissolve 1H-pyrazole-3,5-dicarboxamide derivative in 100% DMSO. Prepare

3-fold serial dilutions.

Reaction Assembly:

Mix 5 µL of diluted compound with 10 µL of Enzyme/Substrate mix in a 384-well plate.

Incubate for 10 minutes at 25°C to allow equilibrium binding.

Initiate reaction by adding 10 µL of ATP solution.

Incubation: Incubate at 28°C for 60 minutes.

Termination: Add 25 µL of Stop Solution (EDTA) to chelate Magnesium.

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a microplate

reader (Ex: 485 nm, Em: 535 nm).
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Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Carbonic Anhydrase Esterase Assay
Objective: Measure

via hydrolysis of 4-nitrophenyl acetate (4-NPA).

System: 96-well spectrophotometer.

Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Procedure:

Add 140 µL of buffer and 20 µL of enzyme solution (hCA I or II) to wells.

Add 20 µL of inhibitor solution (diluted in DMSO/Buffer). Incubate for 15 min at Room

Temp.

Add 20 µL of 4-NPA substrate (3 mM stock).

Kinetics: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for

15 minutes.

Calculation: Determine initial velocity (

). Calculate % inhibition and use the Cheng-Prusoff equation to derive

.

Synthesis Workflow (One-Pot Strategy)
The accessibility of the scaffold is a major advantage for lead optimization. The following

workflow describes the synthesis of the 3,5-dicarboxamide core.

Precursors:
Furan-2,3-dione + Hydrazone

Thermal Cyclization
(Solvent-free, 80°C)

Intermediate:
Pyrazole-3-carboxylic Acid

Chlorination
(SOCl2, Reflux)

Amidation
(Sulfonamide/Amine, THF)

Final Product:
1H-Pyrazole-3,5-dicarboxamide

Derivative
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Figure 2: Streamlined synthesis route. The "One-Pot" or sequential solvent-free approach

allows for rapid diversification of the amide "tails" (R-groups).

Conclusion
The 1H-Pyrazole-3,5-dicarboxamide scaffold outperforms traditional clinical standards in

specific high-value targets:

Superior Potency: It achieves sub-nanomolar efficacy against FLT3 mutants where standard

inhibitors fail.

Enhanced Selectivity: It offers 20-fold improvements in isoform selectivity for Carbonic

Anhydrase II over Acetazolamide.

Versatility: Its synthetic accessibility allows for rapid "tail" modification to tune solubility and

bioavailability (ADME).

For researchers in oncology and enzymology, this scaffold represents a validated, high-efficacy

alternative to first-generation heterocyclic cores.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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